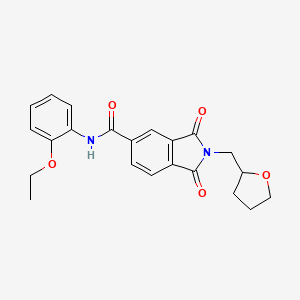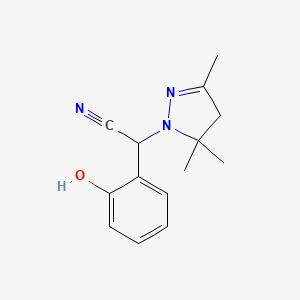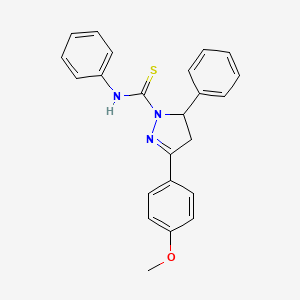![molecular formula C19H17NO2 B4008130 4,4'-[(2-aminophenyl)methylene]diphenol CAS No. 2311-75-3](/img/structure/B4008130.png)
4,4'-[(2-aminophenyl)methylene]diphenol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds structurally similar to 4,4'-[(2-aminophenyl)methylene]diphenol involves the use of aromatic amines and aldehydes in a Schiff base reaction, a common method for synthesizing diphenylmethane derivatives. For example, novel polyurethanes based on related diphenol hard segments demonstrate complex synthesis routes, incorporating aromatic diisocyanates to create materials with unique physical properties (Raghu et al., 2007).
Molecular Structure Analysis
Molecular structure analysis of related compounds, such as various diphenylmethanols, reveals a range of interactions and configurations, including monomeric, dimeric, and hexameric forms. These structures are characterized by their hydrogen bonding patterns and molecular symmetry, offering insights into the potential configuration of 4,4'-[(2-aminophenyl)methylene]diphenol (Ferguson et al., 1995).
Chemical Reactions and Properties
Chemical reactions involving similar compounds often highlight the reactivity of functional groups, such as amino and hydroxyl groups, with other chemical entities. For instance, the formation of complex polyurethane structures from diphenol precursors involves reactions with diisocyanates, indicating potential reactivity pathways for 4,4'-[(2-aminophenyl)methylene]diphenol in forming polymers or other derivatives (Raghu et al., 2007).
Physical Properties Analysis
The physical properties of similar aromatic compounds are influenced by their molecular structures. For example, the presence of semicrystalline and amorphous domains within polyurethanes based on diphenol derivatives affects their thermomechanical properties, suggesting that 4,4'-[(2-aminophenyl)methylene]diphenol could exhibit interesting thermal and mechanical behaviors (Raghu et al., 2007).
Chemical Properties Analysis
The chemical properties of compounds like 4,4'-[(2-aminophenyl)methylene]diphenol can be inferred from studies on related aromatic compounds. These properties often include reactivity towards specific types of chemical reactions, such as nucleophilic substitutions or electrophilic additions, based on the functional groups present in their structures. The synthesis and characterization of related compounds provide valuable insights into the reactive nature of these aromatic systems (Raghu et al., 2007).
Wissenschaftliche Forschungsanwendungen
Polyurethane Synthesis and Characterization
Novel polyurethanes based on derivatives of 4,4'-[(2-aminophenyl)methylene]diphenol have been synthesized and characterized. These polyurethanes exhibit semicrystalline and amorphous structures and possess unique acoustic properties and solubility parameters, indicative of their potential in various applications ranging from industrial materials to acoustic engineering (Raghu et al., 2007).
Environmental Applications
Functionalized graphene oxide (GO) with derivatives of 4,4'-[(2-aminophenyl)methylene]diphenol demonstrates enhanced sorption efficiencies for removing dyes and heavy metals from water. This indicates its potential for environmental remediation, specifically in water purification technologies (Chen et al., 2016).
Material Science and Electropolymerization
The electropolymerization of derivatives has led to the formation of polymers like poly(4-phenylaniline), showing potential in material science for developing conductive materials and sensors. This process involves unique mechanisms that could be exploited for designing novel electronic devices (Guay & Dao, 1989).
Catalysis
Diphenylphosphinophenolate, a ligand derived from 4,4'-[(2-aminophenyl)methylene]diphenol, shows effectiveness in the palladium-catalyzed silylation of aryl halides. This application is significant in organic synthesis, indicating the role of such derivatives in facilitating complex chemical reactions (Shirakawa et al., 2000).
Eigenschaften
IUPAC Name |
4-[(2-aminophenyl)-(4-hydroxyphenyl)methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2/c20-18-4-2-1-3-17(18)19(13-5-9-15(21)10-6-13)14-7-11-16(22)12-8-14/h1-12,19,21-22H,20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXUATDOIRQCODY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00878387 | |
| Record name | 4,4'-DiOH-2-NH2-triphenylmethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00878387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2311-75-3 | |
| Record name | Phenol, 4,4′-[(2-aminophenyl)methylene]bis- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2311-75-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(3-methoxyphenyl)-1,1-diphenyl-5-azaspiro[2.4]heptane-4,6-dione](/img/structure/B4008052.png)
![N-benzyl-3-{[(4-methylphenyl)sulfonyl]amino}-3-phenylpropanamide](/img/structure/B4008054.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4008060.png)
![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-4-nitrobenzoic acid](/img/structure/B4008072.png)

![methyl 2-cyclopentyl-3-oxo-3-[(tetrahydro-2-furanylmethyl)amino]propanoate](/img/structure/B4008082.png)

![2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl 2-fluorobenzoate](/img/structure/B4008109.png)
![methyl (2S,4S)-1-methyl-4-{[(1-methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)carbonyl]amino}pyrrolidine-2-carboxylate](/img/structure/B4008113.png)
![N-(4-acetylphenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)propanamide](/img/structure/B4008118.png)
![2-(dimethylamino)-2-(2-methylphenyl)-N-[2-(pyrrolidin-1-ylsulfonyl)ethyl]acetamide](/img/structure/B4008125.png)
![1-(phenylacetyl)-N-[3-(trifluoromethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B4008127.png)

![3-[({3-[(tert-butylamino)carbonyl]phenyl}amino)carbonyl]phenyl propionate](/img/structure/B4008151.png)